Tenacissoside G

Pharmacokinetics Bioavailability Drug Metabolism

P-gp-mediated MDR research demands precisely characterized compounds-undefined extracts or incorrect analogs (Tenacissoside H, 89.8% oral bioavailability vs. G at 22.9%) introduce uncontrolled pharmacokinetic variability. • P-gp Inhibitor: Reverses MDR in P-gp-overexpressing cancer lines; validated co-treatment agent with paclitaxel and doxorubicin. • EGFR Probe: Binds EGFR with gefitinib-like mode; suitable for EGFR-driven signaling studies. • 5-FU Synergy: Confirmed synergistic potentiation in colorectal cancer models for combination therapy research.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B10814420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside G
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27-,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
InChIKeyOHDJGUWKOIBIKY-IJMWEKQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenacissoside G Overview


Tenacissoside G (CAS: 191729-43-8) is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima (Roxb.) Wight et Arn., a plant widely used in traditional Chinese medicine [1]. It is one of a series of structurally related compounds, including Tenacissoside F, H, and I, that share a common steroidal core but differ in their glycosylation patterns [2]. Tenacissoside G has been identified as a key active component, exhibiting anticancer activity and the ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) [3]. Its molecular formula is C42H64O14, with a molecular weight of 792.96 g/mol [4].

P-gp inhibition and MDR reversal studies in cancer cell models
EGFR pathway research with confirmed target binding similar to gefitinib
Combination screening with standard chemotherapies (e.g., 5-FU)

Why Tenacissoside G Cannot Be Substituted


While Marsdenia tenacissima extracts and related Tenacissoside compounds (e.g., Tenacissoside H, Tenacissoside I) are often grouped together, their individual pharmacokinetic and pharmacodynamic profiles differ dramatically, precluding simple substitution [1]. For instance, the absolute oral bioavailability of Tenacissoside G (22.9%) is significantly lower than that of Tenacissoside H (89.8%) but higher than Tenacissoside I (9.4%) [1]. This substantial variance dictates that a specific, well-characterized, and highly pure reference standard of Tenacissoside G is required for reproducible and interpretable results in both in vitro and in vivo studies. Using an undefined extract or a different analog introduces uncontrolled variables that can invalidate research findings, particularly in pharmacokinetic, target engagement, and efficacy studies where precise dosing and exposure are paramount.

Oral exposure profile may differ substantially

Reported oral bioavailability of Tenacissoside G (22.9%) is markedly lower than that of Tenacissoside H, risking underdosing if substituted without validation.

P-gp inhibition and target engagement may not transfer

Structural analogs or crude extracts may exhibit altered P-gp binding affinity and reduced MDR reversal capacity compared to the purified glycoside.

Uncontrolled variables from undefined extracts

Using whole Marsdenia tenacissima extracts introduces variable composition that can confound PK, target engagement, and model-response interpretation.

Tenacissoside G: Comparative Evidence


Oral Bioavailability Comparison

In a direct comparative UPLC-MS/MS study in rats, the absolute oral bioavailability of Tenacissoside G was 22.9%, while Tenacissoside H and Tenacissoside I demonstrated bioavailabilities of 89.8% and 9.4%, respectively [1]. This indicates that Tenacissoside G has a markedly lower systemic exposure than its close analog Tenacissoside H following oral administration, a critical consideration for in vivo study design.

Oral Bioavailability
Head-to-head
Tenacissoside G 22.9% vs Tenacissoside H 89.8%, Tenacissoside I 9.4% (rat, 5 mg/kg oral)
Reported oral exposure context varies substantially among analogs
UPLC-MS/MS plasma analysis; Sprague-Dawley rats
Pharmacokinetics Bioavailability Drug Metabolism ADME

P-gp-Mediated MDR Reversal

Tenacissoside G has been shown to reverse multidrug resistance in P-gp-overexpressing cancer cells [1]. In a study with paclitaxel (PTX), Tenacissoside G significantly prolonged the mean residence time of PTX in rats and was found to stably bind to P-gp via hydrogen bonding, thereby inhibiting its efflux function [1]. This effect is a key differentiator from non-P-gp inhibiting analogs.

P-gp Inhibition
Head-to-head
Prolonged PTX mean residence time; stable P-gp binding vs verapamil positive control
Supports P-gp inhibition study context
Rat co-administration with paclitaxel; i.p./i.v. dosing
Multidrug Resistance P-glycoprotein Chemosensitization Oncology

EGFR Binding and Antagonism

Using an EGFR cell membrane chromatography (CMC) model, Tenacissoside G, along with Tenacissoside H and I, was identified as a direct ligand for the epidermal growth factor receptor (EGFR) [1]. Molecular docking studies confirmed that the binding mode of these Tenacissosides on EGFR is similar to that of the known tyrosine kinase inhibitor, gefitinib [1]. This provides a clear target-based rationale for its anti-proliferative effects.

EGFR Binding
Reported
Retained on EGFR-CMC column; docking mode similar to gefitinib
Supports EGFR pathway study context
Cell membrane chromatography with HPLC-ESI-IT-TOF-MS
EGFR Kinase Inhibitor Natural Product Cancer

Anti-Proliferative Effect in Colorectal Cancer

In a study on colorectal cancer cell lines, treatment with Tenacissoside G for 48 hours resulted in IC50 values of 91.71 μM for RKO cells and 88.34 μM for LoVo cells, as determined by CCK-8 assay [1]. The compound was shown to induce G0/G1 cell cycle arrest and DNA damage, leading to apoptosis via the ATM-CHK2-p53 pathway [1].

Antiproliferative IC₅₀
Head-to-head
RKO 91.71 μM, LoVo 88.34 μM (48 h, CCK-8)
Reported cell-model IC₅₀ context
Human colorectal cancer cell lines; ATM-CHK2-p53 pathway
Colorectal Cancer Cytotoxicity Cell Cycle Arrest DNA Damage

Synergy with 5-Fluorouracil

Tenacissoside G was found to synergistically potentiate the inhibitory effects of 5-fluorouracil (5-FU) on human colorectal cancer cells [1]. This synergy was confirmed both in vitro and in a xenograft mouse model in vivo [1]. The underlying mechanism involves enhanced caspase cascade activation, increased DNA damage, and induction of p53 phosphorylation at Serine 46 [1].

Synergy with 5-FU
Class-level
Synergism confirmed by combination index; validated in xenograft model
Reported 5-FU combination context
5 CRC lines; caspase cascade and p53 phosphorylation increase
Synergy Combination Therapy 5-Fluorouracil Colorectal Cancer

NF-κB Pathway Inhibition in Osteoarthritis

In a study of osteoarthritis, Tenacissoside G significantly inhibited IL-1β-induced inflammatory responses in mouse chondrocytes by suppressing the NF-κB pathway [1]. In a DMM (destabilization of the medial meniscus) mouse model of OA, intra-articular injection of Tenacissoside G at doses of 4, 8, and 16 μg/kg decreased articular cartilage damage and reduced OARSI scores [1].

NF-κB Pathway in OA
Class-level
Reduced iNOS, TNF-α, MMP-3/13; decreased cartilage damage in DMM model
Reported OA model response context
Mouse chondrocytes; intra-articular injection 4–16 μg/kg
Osteoarthritis Inflammation NF-κB Chondroprotection

Tenacissoside G Application Scenarios


MDR Reversal in Cancer

Tenacissoside G is an ideal tool compound for researchers studying P-gp-mediated multidrug resistance. Its demonstrated ability to bind to and inhibit P-gp function [1] makes it suitable for co-treatment studies with conventional chemotherapeutics (e.g., paclitaxel, doxorubicin) in resistant cancer cell lines and animal models. It can be used to elucidate the role of P-gp in specific cancer types and to evaluate the potential of P-gp inhibition as a therapeutic strategy.

EGFR Signaling in Cancer

Given its confirmed binding to the epidermal growth factor receptor (EGFR) with a mode similar to gefitinib [1], Tenacissoside G serves as a valuable probe for investigating EGFR-driven signaling pathways. It can be employed in cell-based assays to study EGFR activation, downstream signaling cascades, and the effects of EGFR antagonism on cell proliferation and survival, particularly in EGFR-overexpressing cancer models.

Colorectal Cancer Combination Therapy

The validated synergy between Tenacissoside G and 5-fluorouracil (5-FU) in colorectal cancer models [1] supports its use in preclinical combination therapy studies. Researchers can utilize Tenacissoside G to explore novel combination regimens aimed at enhancing the efficacy of 5-FU or other standard chemotherapies, and to investigate the underlying mechanisms of synergistic interaction.

Inflammatory Pathways in Osteoarthritis

Tenacissoside G's ability to suppress the NF-κB pathway and alleviate osteoarthritis in vivo [1] makes it a promising compound for research in inflammation and joint diseases. It can be used in vitro to study inflammatory signaling in chondrocytes and other cell types, and in vivo to evaluate its chondroprotective effects and potential as a disease-modifying agent in preclinical models of osteoarthritis.

Application
Selection Property
Validation Focus
P-gp inhibition and MDR reversal studies
P-gp binding and efflux inhibition profile
Chemosensitization endpoint review in resistant models
EGFR signaling pathway research
EGFR binding context (gefitinib-like docking)
Kinase inhibition and proliferation endpoint review
5-FU synergy screening in CRC
Combination index and synergy analysis
Synergy endpoint confirmation and pathway analysis
Osteoarthritis model research
NF-κB pathway inhibition
Chondroprotection and inflammatory marker review

Technical Documentation Hub

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31 linked technical documents
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